An In-depth Technical Guide to 4-Bromo-4'-fluorobenzophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-4'-fluorobenzophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-4'-fluorobenzophenone is a halogenated aromatic ketone that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a diarylketone core with distinct bromine and fluorine substituents, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-4'-fluorobenzophenone, a detailed, field-proven protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its reactivity, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, this document elucidates its significant applications in the realms of medicinal chemistry, materials science, and photochemistry, offering researchers and developers the foundational knowledge required to leverage this compound in their scientific endeavors.
Introduction
4-Bromo-4'-fluorobenzophenone, with the CAS number 398-27-6, is a crystalline solid that has garnered significant interest as a versatile intermediate. The presence of two different halogen atoms on the para-positions of its phenyl rings offers orthogonal reactivity, enabling selective functionalization. The electron-withdrawing nature of the fluorine atom and the synthetic versatility of the carbon-bromine bond make this molecule a valuable precursor for the construction of complex molecular architectures. This guide aims to be an in-depth resource, consolidating critical technical information to facilitate its effective utilization in research and development.
Physicochemical Properties
The intrinsic properties of 4-Bromo-4'-fluorobenzophenone are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈BrFO | [1] |
| Molecular Weight | 279.1 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 106-108 °C | [2] |
| Boiling Point (Predicted) | 353.4 ± 22.0 °C | [1] |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [1] |
| CAS Number | 398-27-6 | [1] |
Synthesis of 4-Bromo-4'-fluorobenzophenone
The most prevalent and efficient method for the synthesis of 4-Bromo-4'-fluorobenzophenone is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality of Experimental Choices
The selection of reagents and conditions for this synthesis is critical for achieving a high yield and purity of the final product.
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Reactants : Fluorobenzene is chosen as the substrate due to the activating effect of the fluorine atom on the aromatic ring towards electrophilic substitution, directing the incoming acyl group to the para position. 4-Bromobenzoyl chloride serves as the acylating agent.
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Catalyst : Anhydrous aluminum chloride is a potent Lewis acid that activates the 4-bromobenzoyl chloride by forming a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. The anhydrous nature of the catalyst is crucial to prevent its deactivation by water.
-
Solvent : Methylene chloride is a common solvent for Friedel-Crafts reactions as it is relatively inert under the reaction conditions and effectively dissolves the reactants.
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Work-up : The reaction is quenched with acidic water to decompose the aluminum chloride complex and any unreacted acylating agent. An extraction with an organic solvent is then performed to isolate the product. Recrystallization from a suitable solvent like ethanol is employed for purification.[2]
Detailed Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a robust and validated method for the laboratory-scale synthesis of 4-Bromo-4'-fluorobenzophenone.[2]
Materials:
-
Fluorobenzene
-
4-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a 250 mL flask equipped with a nitrogen inlet, overhead stirrer, and reflux condenser, add fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol).
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (27 g, 0.20 mol) in portions to the cooled mixture.
-
Stir the mixture for 15 minutes at 23 °C, then heat to reflux for 4 hours.
-
Cool the reaction to 23 °C and stir for an additional 16 hours.
-
Pour the resulting slurry into 2 L of acidic water (containing HCl).
-
Extract the aqueous layer with methylene chloride.
-
Dry the combined organic extracts over magnesium sulfate.
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Filter the mixture and remove the methylene chloride under reduced pressure to yield an off-white powder.
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Recrystallize the crude product from ethanol to afford 4-Bromo-4'-fluorobenzophenone as white crystals. An expected yield of approximately 86% can be achieved.[2]
Synthesis Workflow Diagram
Caption: Friedel-Crafts Acylation Workflow for 4-Bromo-4'-fluorobenzophenone Synthesis.
Spectroscopic Analysis
While specific, verified spectra for 4-Bromo-4'-fluorobenzophenone are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural analogues, such as 4-bromobenzophenone and 4-fluorobenzophenone.[3][4][5][6]
¹H NMR Spectroscopy
In the ¹H NMR spectrum, one would expect to see a complex pattern of aromatic protons. The protons on the fluorinated ring will appear as a pair of doublets due to coupling with each other and with the fluorine atom. The protons on the brominated ring will also appear as a pair of doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings and C-Br and C-F stretching vibrations.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (279.1 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Reactivity and Synthetic Applications
The synthetic utility of 4-Bromo-4'-fluorobenzophenone lies in the differential reactivity of its two halogen substituents, making it a valuable substrate for sequential cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7] This allows for the selective functionalization at the bromine-substituted position while leaving the fluorine atom intact for subsequent transformations.
5.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting 4-Bromo-4'-fluorobenzophenone with an organoboron compound in the presence of a palladium catalyst and a base.[8] This reaction is instrumental in the synthesis of biaryl ketones, which are common scaffolds in pharmaceuticals and advanced materials.
5.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][9] 4-Bromo-4'-fluorobenzophenone can be coupled with a wide range of primary and secondary amines to produce 4-amino-4'-fluorobenzophenone derivatives, which are valuable intermediates in drug discovery.
Reactivity Workflow Diagram
Caption: Key Cross-Coupling Reactions of 4-Bromo-4'-fluorobenzophenone.
Applications in Research and Industry
Medicinal Chemistry and Drug Development
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3] 4-Bromo-4'-fluorobenzophenone serves as a key starting material for the synthesis of novel pharmaceutical agents. The ability to introduce diverse functionalities through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Materials Science
In materials science, 4-Bromo-4'-fluorobenzophenone is utilized as a monomer for the synthesis of high-performance polymers such as poly(arylene ether ketone)s (PAEKs).[10][11] These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.
Photochemistry
Benzophenone and its derivatives are well-known photoinitiators for UV curing processes.[12][13] Upon absorption of UV radiation, 4-Bromo-4'-fluorobenzophenone can generate reactive radical species that initiate polymerization reactions. This property is exploited in the rapid curing of coatings, adhesives, and inks.
Safety and Handling
4-Bromo-4'-fluorobenzophenone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-4'-fluorobenzophenone is a highly valuable and versatile chemical intermediate with a broad spectrum of applications. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an indispensable tool for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its key characteristics and applications, with the aim of facilitating its effective use in the development of new pharmaceuticals, advanced materials, and innovative photochemical processes.
References
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